molecular formula C7H4N4 B184234 2,3-Dicyano-5-methylpyrazine CAS No. 52197-12-3

2,3-Dicyano-5-methylpyrazine

Cat. No.: B184234
CAS No.: 52197-12-3
M. Wt: 144.13 g/mol
InChI Key: RHYUBLSWHDYKAO-UHFFFAOYSA-N
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Description

2,3-Dicyano-5-methylpyrazine is a useful research compound. Its molecular formula is C7H4N4 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175273. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methylpyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c1-5-4-10-6(2-8)7(3-9)11-5/h4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYUBLSWHDYKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306304
Record name 2,3-Dicyano-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52197-12-3
Record name 52197-12-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dicyano-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dicyano-5-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,3-Dicyano-5-methylpyrazine a valuable building block in organic synthesis?

A1: this compound serves as a versatile starting material for synthesizing diverse organic compounds, particularly pteridine derivatives. Its structure allows for various chemical transformations, making it attractive for developing novel materials. For instance, researchers successfully synthesized pteridine derivatives related to folic acid and methanopterin using this compound as a precursor []. The compound's reactivity at the cyano and methyl groups opens avenues for introducing diverse substituents, leading to a wide array of derivatives with potentially valuable biological activities.

Q2: How is this compound employed in developing advanced materials like OLEDs?

A2: this compound plays a crucial role in synthesizing styryl-substituted derivatives that exhibit promising applications as red-emitting fluorescent dyes in Organic Light Emitting Devices (OLEDs) [, ]. These derivatives, created via Knoevenagel condensation reactions with appropriately substituted benzaldehydes, demonstrate the potential of using this compound as a building block for optoelectronic materials. Researchers observed a current efficiency of 0.238 cd A-1 in the red region with CIE coordinates of (0.54, 0.42) for a device incorporating a tert-butylphenyl-substituted derivative, highlighting its potential for red-emitting OLED applications [].

Q3: Can you elaborate on the synthetic routes used to functionalize this compound?

A3: Researchers utilize various synthetic strategies to functionalize this compound and access diverse derivatives. One common method involves radical reactions, such as radical substitution and radical hydroxymethylation. For instance, researchers employed radical substitution with (N-acylanilino)alkyl radicals to introduce substituents at the 6-position of the pyrazine ring []. Another approach involves Knoevenagel condensation reactions with aldehydes, enabling the introduction of styryl groups, as seen in the synthesis of red-emitting materials for OLEDs [, ]. These diverse synthetic approaches highlight the versatility of this compound as a building block in organic synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.